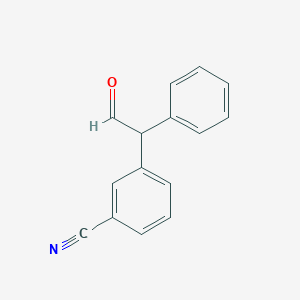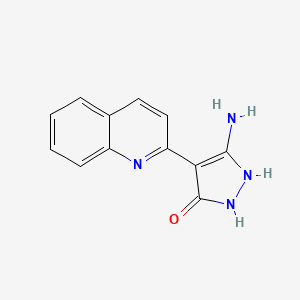
5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features both quinoline and pyrazolone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of a quinoline derivative with a suitable hydrazine and a diketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: 5-Nitro-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one
Reduction: 5-Amino-4-(tetrahydroquinolin-2-yl)-1H-pyrazol-3(2H)-one
Substitution: Various alkylated or acylated derivatives
科学研究应用
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology Medicine : Investigated for its potential as an anti-inflammatory or anticancer agent. Industry : Used in the development of dyes or as a precursor for other industrial chemicals.
作用机制
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways would vary based on the biological context.
相似化合物的比较
Similar Compounds
- 4-(Quinolin-2-yl)-1H-pyrazol-3(2H)-one
- 5-Amino-1H-pyrazol-3(2H)-one
- 2-Quinolinylhydrazine
Uniqueness
The presence of both quinoline and pyrazolone moieties in 5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one may confer unique biological activities and chemical reactivity compared to similar compounds. This dual functionality can be advantageous in medicinal chemistry for the design of multifunctional drugs.
属性
CAS 编号 |
62019-60-7 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC 名称 |
5-amino-4-quinolin-2-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H10N4O/c13-11-10(12(17)16-15-11)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H4,13,15,16,17) |
InChI 键 |
JIDZVAOATFGUSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(NNC3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)

![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)
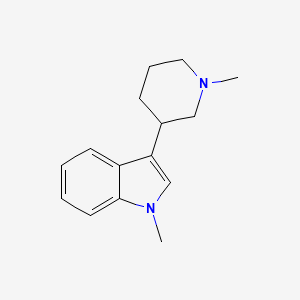
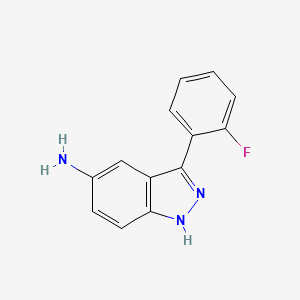


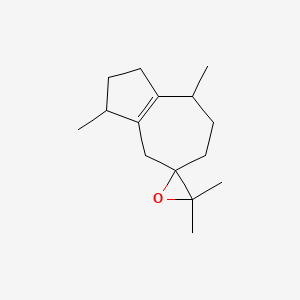
![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)

